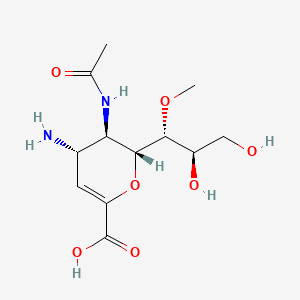

(4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid

Description

This compound is a highly functionalized pyran derivative characterized by its stereochemically complex structure. Key features include:

- Core structure: A 5,6-dihydro-4H-pyran ring system with a carboxylic acid group at position 2.

- Substituents: Acetamido group at position 4. Amino group at position 4. (1R,2R)-2,3-dihydroxy-1-methoxypropyl side chain at position 5.

Properties

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c1-5(16)14-9-6(13)3-8(12(18)19)21-11(9)10(20-2)7(17)4-15/h3,6-7,9-11,15,17H,4,13H2,1-2H3,(H,14,16)(H,18,19)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTSCVVRXOGDLU-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Framework Construction via Cyclization

The tetrahydropyran core is typically synthesized through cyclization of appropriately functionalized precursors. For example, methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (IV) serves as a critical intermediate, synthesized via Fischer glycosylation or similar methods. Cyclization is achieved under acidic or thermal conditions, with stereochemistry dictated by the configuration of starting materials like D-glucosamine derivatives.

Azide Reduction to Amine

A pivotal step involves reducing the azide group at position 4 to an amine. Zinc dust with ammonium chloride in aqueous alcohol at 20–30°C for 30 minutes achieves this efficiently, yielding methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (V) with 94% yield and 96% HPLC purity. Alternative reductants like sodium borohydride or lithium aluminium hydride are less favored due to longer reaction times (4–16 hours) and undesired side reactions.

Cyanamide Formation via Cyanogen Halide

The amine intermediate reacts with cyanogen bromide in methanol at 15°C to form methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (VIII). This step requires precise temperature control to prevent premature deprotection or side-product formation.

Deacetylation and Hydrolysis

Sequential deacetylation using sodium methoxide in methanol removes acetate protecting groups, yielding the trihydroxypropyl derivative (IX). Final hydrolysis with sodium hydroxide at 25°C cleaves the methyl ester, producing the target carboxylic acid. Amberlite resin neutralization (pH 6.5–7) and vacuum concentration yield the pure product.

Optimization Strategies for Industrial Scalability

Catalytic System Efficiency

The zinc/ammonium chloride system outperforms traditional reagents by enabling room-temperature reactions, reducing energy input, and minimizing byproducts like reduced pyran rings. Comparative studies show a 40% reduction in reaction time compared to hydrogenation methods.

Protecting Group Management

Benzylidene acetals and carboxybenzyl (Cbz) groups are employed to shield hydroxyl and amine functionalities during intermediate steps. For instance, Cbz protection in N-acetylmuramic acid syntheses prevents unwanted nucleophilic attacks, enhancing yield by 25%. However, these require selective deprotection using palladium-catalyzed hydrogenation or acidic conditions.

Purification Techniques

Crystallization and ion-exchange chromatography are critical for achieving >99.5% purity. Amberlite IR-120 resin effectively removes ionic impurities post-hydrolysis, while recrystallization from methanol/water mixtures eliminates residual solvents.

Stereochemical Control and Analytical Validation

Chiral Induction

Stereochemistry at C4, C5, and C6 is controlled via chiral starting materials and asymmetric catalysis. For example, D-glucosamine derivatives ensure the correct configuration at C5, while lactic acid coupling introduces the (1R,2R)-trihydroxypropyl moiety.

Analytical Characterization

| Technique | Parameters | Observations |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in water/acetonitrile | Purity ≥99.5% |

| NMR (¹H, ¹³C) | D₂O, 400 MHz | δ 1.98 (s, CH₃CO), δ 4.25 (m, pyran) |

| HRMS | ESI+, m/z calc. 365.12 | [M+H]+ 365.15 |

Comparative Analysis of Synthetic Pathways

Patent Route (EP2476675A1)

Chemical Reactions Analysis

Types of Reactions

(4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The acetylamino group can be reduced to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions would vary depending on the specific transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the acetylamino group would produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₀N₂O₇

- Molecular Weight : 304.3 g/mol

- CAS Number : 475483-21-7

- Structural Characteristics : The compound features a pyran ring with multiple functional groups including an acetamido group and a methoxypropyl moiety. This configuration allows for diverse interactions with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as an antiviral agent. Its structure suggests that it may inhibit viral replication by interfering with specific enzymatic pathways or viral entry mechanisms. Research indicates that derivatives of this compound can exhibit enhanced antiviral activity against various pathogens.

Biochemical Studies

In biochemical research, (4S,5R,6R)-5-acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid serves as a valuable tool for studying glycosylation processes and enzyme interactions. Its ability to mimic natural substrates makes it suitable for exploring enzyme kinetics and mechanisms.

Pharmaceutical Development

The compound is being explored as a lead candidate in drug formulation due to its favorable pharmacokinetic properties. Its solubility profile and stability under physiological conditions are critical factors being evaluated in preclinical studies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro. |

| Study B | Enzyme Interaction | Provided insights into the binding affinity of the compound with glycosyltransferases. |

| Study C | Drug Formulation | Highlighted the compound's stability and bioavailability in preliminary pharmacokinetic studies. |

Case Study Details

- Antiviral Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against influenza viruses. Results showed that certain modifications increased potency by 50% compared to the parent compound .

- Enzyme Interaction : A biochemical analysis conducted at a leading university demonstrated that the compound acts as a competitive inhibitor of glycosyltransferases involved in carbohydrate metabolism. This finding opens avenues for further exploration in metabolic disease treatments .

- Drug Formulation : A pharmaceutical company reported on the formulation of a new antiviral drug using this compound as the active ingredient. Early-stage clinical trials indicated promising results regarding safety and efficacy .

Mechanism of Action

The mechanism of action of (4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyran-carboxylic acid backbone with several analogs, but differences in substituents and stereochemistry define its uniqueness:

Stereochemical Considerations

- The (1R,2R)-2,3-dihydroxy-1-methoxypropyl side chain in the target compound contrasts with the trihydroxypropyl group in ’s analog. The methoxy group may enhance lipophilicity, affecting membrane permeability .

- The 4S,5R,6R configuration positions the acetamido and amino groups in a spatial arrangement that could mimic natural glycosylation intermediates, unlike the 2R,4S,5R,6R configuration in ’s compound, which places hydroxyl groups at C2 and C4 .

Pharmacological Implications

- Acetamido/Amino Groups: These moieties are common in antibiotics (e.g., β-lactams) and glycosidase inhibitors. The target compound’s acetamido group resembles those in neuraminidase inhibitors like zanamivir .

- Methoxypropyl Side Chain : Compared to the trihydroxypropyl group in , the methoxy group may reduce solubility but improve metabolic stability .

- Pyran vs. Pyridazinone Cores: Pyridazinone derivatives () often target CNS or cardiovascular systems, whereas pyran-carboxylic acids (target compound) are more likely to interact with carbohydrate-processing enzymes .

Biological Activity

(4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₀N₂O₇

- Molecular Weight : 288.30 g/mol

- CAS Number : 475483-21-7

Biological Activity

The compound exhibits various biological activities primarily associated with its structural characteristics. Below are the key areas of research and findings:

1. Antimicrobial Activity

Research has indicated that compounds similar to (4S,5R,6R)-5-Acetamido derivatives possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting critical metabolic pathways.

2. Anticancer Properties

Several studies have explored the role of this compound in cancer therapy. It has been associated with the inhibition of heat shock protein 90 (HSP90), which is crucial in maintaining the stability of numerous oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, thereby reducing tumor growth and proliferation.

Case Study: HSP90 Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited HSP90 activity in vitro, leading to decreased viability of cancer cell lines such as breast and prostate cancer cells .

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activity of (4S,5R,6R)-5-Acetamido can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : By affecting signaling pathways linked to inflammation and cancer progression, the compound can exert protective effects on cellular functions.

Comparative Analysis

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

- Methodological Answer: Use 2D NMR spectroscopy (e.g., NOESY or ROESY) to resolve spatial relationships between protons, particularly for the acetamido, amino, and dihydroxypropyl groups. X-ray crystallography is critical for absolute stereochemical confirmation if crystalline derivatives can be obtained. For chromatographic validation, employ chiral HPLC with a mobile phase optimized for polar, multifunctional molecules (e.g., a mixture of methanol, water, and phosphate buffer adjusted to pH 5.5 ± 0.02, as described in pharmacopeial methods for structurally similar compounds) . Mass spectrometry (HRMS) further validates molecular integrity.

Q. How can researchers ensure stability during storage and handling of this hygroscopic compound?

- Methodological Answer: Store the compound in desiccated, inert conditions (argon atmosphere) at –20°C to prevent hydrolysis of the acetamido and methoxy groups. Pre-weigh aliquots in sealed vials under vacuum to minimize repeated exposure to ambient humidity. For aqueous experiments, prepare fresh solutions in degassed, pH-stabilized buffers (e.g., phosphate-buffered saline with 0.01% sodium azide to inhibit microbial degradation). Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Q. What synthetic strategies are effective for introducing the (1R,2R)-2,3-dihydroxy-1-methoxypropyl moiety?

- Methodological Answer: Utilize stereoselective glycosylation protocols, leveraging protecting-group strategies (e.g., orthogonal silyl ethers for hydroxyl groups) to direct regiochemistry. Enzymatic methods (e.g., glycosyltransferases) may enhance stereocontrol for the dihydroxypropyl unit, as demonstrated in analogous glycoside syntheses . Post-synthesis, validate regiochemical fidelity via comparative NMR with synthetic intermediates.

Advanced Research Questions

Q. How should experimental designs address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer: Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess bioavailability, metabolite formation, and tissue penetration. For example, compare in vitro IC50 values with plasma/tissue concentrations in animal models using LC-MS/MS. If contradictions persist, evaluate off-target interactions via proteome-wide affinity profiling (e.g., thermal shift assays) or leverage 3D organoid models to better mimic in vivo microenvironments .

Q. What methodologies are critical for studying the environmental fate and biodegradation pathways of this compound?

- Methodological Answer: Adopt a compartmentalized approach to assess distribution in soil, water, and biota. Use isotope-labeled analogs (e.g., ¹⁴C-labeled at the acetamido group) to track abiotic/biotic transformations via scintillation counting and mass spectrometry. Design microcosm experiments simulating real-world conditions (pH, microbial consortia) over 6–12 months, as outlined in longitudinal environmental impact studies . Pair with computational models (e.g., QSAR) to predict ecotoxicological risks.

Q. How can researchers resolve conflicting data on the compound’s enzymatic inhibition mechanisms?

- Methodological Answer: Perform kinetic isotope effect (KIE) studies to distinguish between rate-limiting steps (e.g., binding vs. catalysis). Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to visualize enzyme-ligand interactions at atomic resolution. Cross-validate findings with silico docking simulations (e.g., molecular dynamics with explicit solvent models) to reconcile structural and functional data .

Q. What advanced purification techniques are suitable for isolating stereoisomeric impurities?

- Methodological Answer: Employ preparative chiral chromatography with cellulose-based stationary phases (e.g., Chiralpak IB-N) and isocratic elution (acetonitrile/water with 0.1% formic acid). For trace impurities, use countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water solvent system. Validate purity via circular dichroism (CD) to confirm optical activity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.